molecular formula C8H13Cl2N3O2 B2791547 Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride CAS No. 2416234-13-2

Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride

Cat. No.: B2791547
CAS No.: 2416234-13-2
M. Wt: 254.11
InChI Key: CDMHATKJSLCLQY-UHFFFAOYSA-N
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Description

Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride typically involves the reaction of pyrazole derivatives with azetidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent and high-quality production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core structure and exhibit comparable biological activities.

    Pyrazolo[1,5-a]pyrimidines: These compounds are also derived from pyrazole and have similar applications in medicinal chemistry.

Uniqueness

Methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-pyrazol-1-ylazetidine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-7(12)8(5-9-6-8)11-4-2-3-10-11;;/h2-4,9H,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJVXAULUNXYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)N2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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